molecular formula C13H23N3O3 B8219514 Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate

Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate

Cat. No.: B8219514
M. Wt: 269.34 g/mol
InChI Key: JSHCITLZBIAHNQ-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate is a spirocyclic compound featuring a unique fused bicyclic structure. Its core consists of a six-membered triazaspiro ring system (spiro[4.6]undecane) with a tert-butyl carboxylate group at position 2 and an oxo (keto) group at position 6. The spiro architecture imposes conformational rigidity, which is advantageous in drug design for enhancing target binding specificity and metabolic stability. This compound has been cataloged by suppliers like CymitQuimica and PharmaBlock Sciences, though its commercial availability is currently listed as discontinued.

Properties

IUPAC Name

tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-7-5-13(9-16)4-6-14-10(17)8-15-13/h15H,4-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHCITLZBIAHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNC(=O)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a ketone under acidic conditions to form the spirocyclic core. The tert-butyl ester group is then introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its spirocyclic structure may allow it to bind selectively to certain proteins or nucleic acids, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and infectious diseases .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic compounds with diaza or triaza cores are widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with analogous structures, focusing on spiro systems, substituents, and functional groups.

Structural Variations in Spiro Systems

Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate
  • Spiro System : [4.6] (six-membered ring fused to a four-membered ring).
  • Nitrogen Positions : 2, 6, 9 (triaza).
  • Key Groups : 8-oxo, tert-butyl carboxylate at position 2.
  • Applications: Potential use in drug discovery due to rigidity and hydrogen-bonding sites from the oxo and tertiary amine groups.
1-Boc-2-oxo-7,9-dibenzyl-1,7,9-triazaspiro[4.5]dec-3-ene
  • Spiro System : [4.5] (five-membered ring fused to a four-membered ring).
  • Nitrogen Positions : 1, 7, 9 (triaza).
  • Key Groups : 2-oxo, benzyl substituents at positions 7 and 7.
  • Structural Notes: The hexahydropyrimidine ring adopts a chair conformation with equatorial benzyl groups. The smaller spiro system increases ring strain compared to [4.6] systems.
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 173405-78-2)
  • Spiro System : [5.5] (two five-membered rings).
  • Nitrogen Positions : 2, 9 (diaza).
  • Key Groups : Lacks an oxo group but includes a tert-butyl carboxylate.
Tert-butyl 7-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate (CAS 337487-27-1)
  • Spiro System : [4.6].
  • Nitrogen Positions : 2, 6, 10 (triaza).
  • Key Groups : 7-oxo instead of 8-oxo.

Substituent and Functional Group Analysis

Compound Name CAS Number Spiro System Nitrogen Count Oxo Position Key Substituents
Target Compound 1160247-09-5 [4.6] Triaza (2,6,9) 8 tert-Butyl carboxylate
1-Boc-2-oxo-7,9-dibenzyl-triazaspiro[4.5]dec-3-ene N/A [4.5] Triaza (1,7,9) 2 Benzyl groups at 7,9
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate 173405-78-2 [5.5] Diaza (2,9) None tert-Butyl carboxylate
tert-Butyl 7-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate 337487-27-1 [4.6] Triaza (2,6,10) 7 tert-Butyl carboxylate
Key Observations:

Larger systems (e.g., [5.5]) offer conformational flexibility but may compromise rigidity.

Oxo Group Position :

  • The 8-oxo group in the target compound vs. 7-oxo in CAS 337487-27-1 alters hydrogen-bonding patterns and electronic properties, impacting solubility and reactivity.

Substituent Effects :

  • Benzyl groups (as in the [4.5] analog) enhance hydrophobicity, whereas the tert-butyl carboxylate improves solubility in organic solvents.

Biological Activity

Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate (CAS No. 2490705-14-9) is a complex organic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework that enhances its interaction with biological targets. Its molecular formula is C13H23N3O3C_{13}H_{23}N_{3}O_{3} with a molecular weight of approximately 269.34 g/mol. The presence of the tert-butyl ester moiety contributes to its solubility and stability, making it a suitable candidate for various biological applications.

This compound interacts with specific molecular targets such as enzymes and receptors. The rigid structure allows for effective binding, which can modulate the activity of these biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : Studies have shown that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
  • Antifungal Activity : The compound also exhibits antifungal properties against Candida albicans, indicating its relevance in treating fungal infections.

Antiviral Effects

Recent investigations have revealed that this compound possesses antiviral activity , particularly against viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV). These findings highlight its potential as a therapeutic agent in virology.

Case Studies

  • In Vitro Studies : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound using disk diffusion methods. The results indicated a significant zone of inhibition against both bacterial and fungal strains compared to control groups.
  • Mechanistic Insights : Another investigation focused on the mechanism by which the compound inhibits enzyme activity related to metabolic pathways in cancer cells. The study revealed that it could selectively inhibit certain kinases, leading to reduced proliferation of cancer cells in vitro.

Research Findings Summary

Study Focus Findings
Antimicrobial ActivitySignificant inhibition of Staphylococcus aureus and Candida albicans
Antiviral ActivityEffective against HSV-1 and RSV
Mechanism of ActionInhibits specific kinases involved in cancer cell proliferation

Future Directions

The current state of research on this compound suggests promising avenues for future studies:

  • In Vivo Studies : Further research is needed to evaluate the safety and efficacy of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure may enhance its biological activity or reduce potential side effects.

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